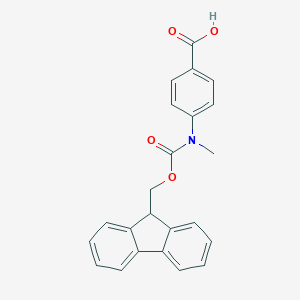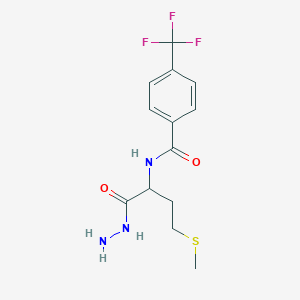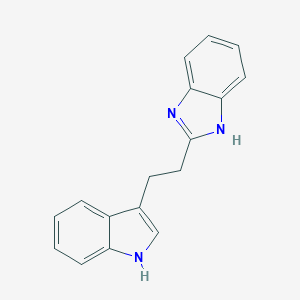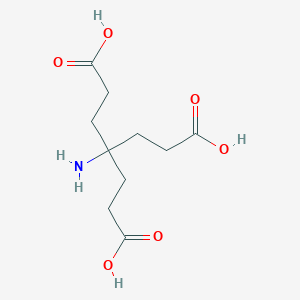![molecular formula C11H7Cl2NO2 B071670 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One CAS No. 175277-34-6](/img/structure/B71670.png)
1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives often involves regiospecific reactions, where the identification of the correct regioisomer is crucial and typically confirmed by spectroscopic techniques and X-ray crystallography. Techniques such as 1,3-dipolar cycloaddition reactions have been utilized for the synthesis of isoxazoles, demonstrating the compound's complex synthetic routes which are pivotal for its structural analysis and potential applications in various fields (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been extensively analyzed using spectroscopic techniques and X-ray diffraction studies. For instance, studies have shown that the equilibrium geometry and vibrational wavenumbers can be computed using density functional methods, providing insights into the molecular structure and the distribution of electrons within the molecule. These analyses contribute to understanding the nonlinear optical properties and the potential sites for electrophilic and nucleophilic attacks (Parveen S et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is influenced by its molecular structure. The presence of functional groups, such as the carbonyl group and phenyl rings, determines its reactivity towards different chemical reactions. The molecular electrostatic potential study indicates potential sites for electrophilic and nucleophilic attacks, suggesting a versatile reactivity profile that could be exploited in various chemical transformations (Parveen S et al., 2016).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. For example, the crystal packing and conformational differences observed through X-ray analysis provide essential data for understanding the compound's stability and behavior under different conditions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamentally linked to the compound's molecular structure and electronic configuration. Studies employing density functional theory have shed light on these properties, highlighting the compound's potential in various chemical and pharmaceutical applications. The analysis of HOMO-LUMO gaps, for instance, provides insights into the compound's chemical stability and reactivity (Parveen S et al., 2016).
Applications De Recherche Scientifique
Antifungal Activity
1-[3-(2,4-Dichlorophenyl)Isoxazol-5-yl]ethan-1-one derivatives have shown significant antifungal activities. In a study, these derivatives inhibited the growth of various fungi, such as Gibberella zeae and Fusarium oxysporium, indicating their potential as antifungal agents (Ruan et al., 2011).
Antimycotic Activity
Compounds derived from this compound have been synthesized and tested for antimycotic (antifungal) activity. These studies provide insights into the structure-activity relationships of these compounds, helping to develop effective antifungal treatments (Raga et al., 1992).
Synthesis of Polyols
This compound has also been utilized in the synthesis of polyols, which are important in various chemical industries. Research shows that isoxazolines like this compound can be converted into polyols, which have applications in pharmaceuticals, resins, and polymers (Kim et al., 2005).
Structural Analysis and Characterization
In-depth structural analysis and characterization of compounds containing the this compound moiety have been performed. These studies involve NMR, mass spectral analysis, and X-ray diffraction studies, providing valuable information on the molecular structure and stability of these compounds (Naveen et al., 2018).
Antioxidant and Antimicrobial Activities
Isoxazole derivatives synthesized from this compound have been evaluated for their antioxidant and antimicrobial activities. This indicates the potential of these compounds in developing new therapeutic agents with antioxidant and antimicrobial properties (Lokeshwari & Kumar, 2017).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of chiral intermediates for antifungal agents. This highlights its role in producing stereochemically pure pharmaceutical ingredients (Miao et al., 2019).
Corrosion Inhibition
Research has explored the use of isoxazole derivatives, including those derived from this compound, as corrosion inhibitors for metals. This opens avenues for their application in industrial settings to protect metals from corrosion (Sadeghzadeh et al., 2021).
Orientations Futures
The future directions for “1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One” could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propriétés
IUPAC Name |
1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6(15)11-5-10(14-16-11)8-3-2-7(12)4-9(8)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPDMIAJOUWXEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400832 |
Source


|
| Record name | 1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-34-6 |
Source


|
| Record name | 1-[3-(2,4-Dichlorophenyl)-5-isoxazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)



